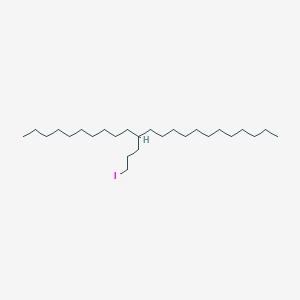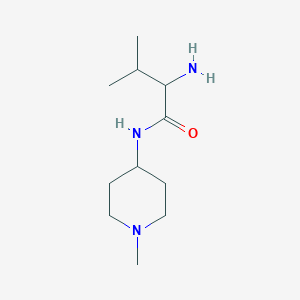![molecular formula C22H23FO6S B14792400 (2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)
(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzo[b]thiophene moiety, a fluorophenyl group, and a tetrahydro-2H-pyran ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which is then functionalized with a fluorophenyl group through a series of coupling reactions. The tetrahydro-2H-pyran ring is introduced via cyclization reactions, and the hydroxymethyl and methoxy groups are added through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable reaction protocols. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzo[b]thiophene moiety can be reduced to form a dihydrobenzo[b]thiophene derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Substitution: Amino or thiol-substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for imaging studies, while the benzo[b]thiophene moiety can interact with various biological targets.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality to the materials.
作用機序
The mechanism of action of (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can bind to hydrophobic pockets in proteins, while the fluorophenyl group can form hydrogen bonds or π-π interactions with aromatic residues. The hydroxymethyl and methoxy groups can participate in hydrogen bonding with polar residues, stabilizing the compound-protein complex and modulating the activity of the target protein.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-chlorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-bromophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol lies in its combination of structural features. The presence of a fluorophenyl group distinguishes it from its chlorinated or brominated analogs, potentially leading to different biological activities and chemical reactivities. The specific stereochemistry of the tetrahydro-2H-pyran ring also contributes to its unique properties, influencing its interactions with molecular targets and its overall stability.
特性
分子式 |
C22H23FO6S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C22H23FO6S/c1-28-22(21(27)20(26)19(25)17(11-24)29-22)14-6-7-16(23)13(8-14)10-15-9-12-4-2-3-5-18(12)30-15/h2-9,17,19-21,24-27H,10-11H2,1H3/t17?,19?,20?,21?,22-/m0/s1 |
InChIキー |
JBFQHCJIYXXZRZ-WTZHAPHZSA-N |
異性体SMILES |
CO[C@@]1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3 |
正規SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B14792373.png)


![3-[3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B14792385.png)
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B14792389.png)


